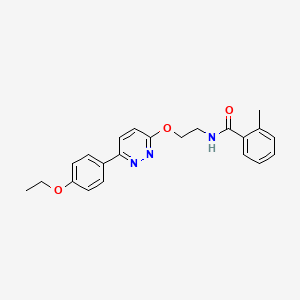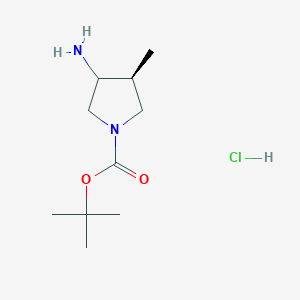
Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy . Tert-butyl groups, due to their three chemically identical methyl groups, exhibit exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .
Chemical Reactions Analysis
Tert-butyl compounds can participate in various chemical reactions. For example, the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads has been investigated .
Wissenschaftliche Forschungsanwendungen
Dynamic Kinetic Resolution
A study demonstrated the use of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary for dynamic kinetic resolution. This process enabled stereoselective carbon-carbon bond formation, producing chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, essential for synthesizing a variety of biologically active compounds (Kubo et al., 1997).
Large-Scale Preparation from L-Aspartic Acid
Another research application involved the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid on a large scale. This synthesis pathway highlights the compound's potential for scalable production, facilitating its use in further research and development activities (Yoshida et al., 1996).
Synthesis of Antibacterial Agents
The compound's derivatives, characterized by chiral aminopyrrolidine substituents, have been prepared and studied for their antimicrobial activity. These studies underline the importance of the compound's structural elements in designing effective antibacterial agents, emphasizing the critical role of stereochemistry in biological activity (Di Cesare et al., 1992).
Stereoselective Syntheses
Research on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone as a starting point has also been reported. This work contributes to the development of methodologies for creating stereochemically homogeneous fused bicyclic systems, which are valuable scaffolds in medicinal chemistry (Moskalenko & Boev, 2014).
Safety and Hazards
Safety data sheets provide information on the potential hazards of a compound. For example, tert-butanol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause respiratory irritation, serious eye irritation, and drowsiness or dizziness .
Eigenschaften
IUPAC Name |
tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBLNFDWECFVSM-JPPWUZRISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

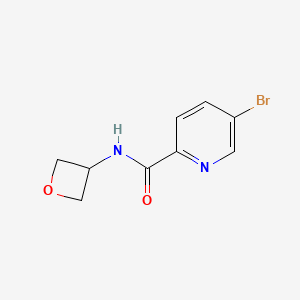


![2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608787.png)
![6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2608788.png)
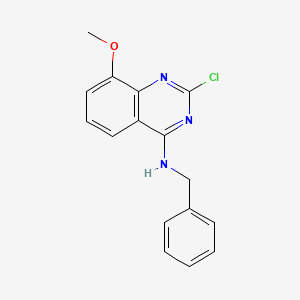
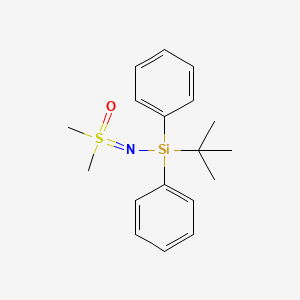
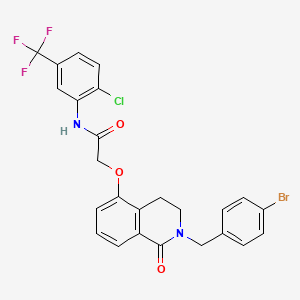
![5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride](/img/structure/B2608792.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2608797.png)

